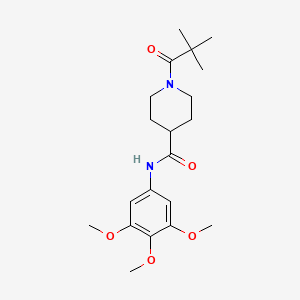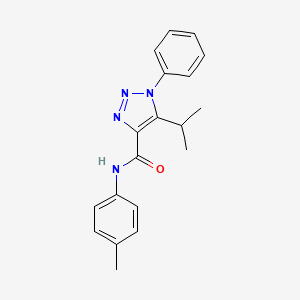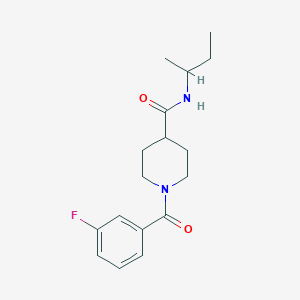
1-(2,2-dimethylpropanoyl)-N-(3,4,5-trimethoxyphenyl)-4-piperidinecarboxamide
説明
1-(2,2-dimethylpropanoyl)-N-(3,4,5-trimethoxyphenyl)-4-piperidinecarboxamide, also known as URB597, is a potent inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that regulate pain, appetite, and mood. URB597 has been studied for its potential therapeutic applications in a variety of conditions, including pain, anxiety, and addiction.
作用機序
1-(2,2-dimethylpropanoyl)-N-(3,4,5-trimethoxyphenyl)-4-piperidinecarboxamide works by inhibiting FAAH, which increases levels of endocannabinoids in the body. Endocannabinoids bind to cannabinoid receptors in the brain and peripheral tissues, leading to a variety of physiological effects, including pain relief, reduced anxiety, and improved mood.
Biochemical and Physiological Effects:
This compound has been shown to increase levels of endocannabinoids in the brain, leading to pain relief, reduced anxiety, and decreased drug-seeking behavior in animal models of addiction. This compound has also been studied for its potential use in the treatment of inflammatory pain and neuropathic pain.
実験室実験の利点と制限
One advantage of 1-(2,2-dimethylpropanoyl)-N-(3,4,5-trimethoxyphenyl)-4-piperidinecarboxamide is its specificity for FAAH, which allows for targeted inhibition of endocannabinoid breakdown. However, this compound has a short half-life and may require multiple doses to achieve therapeutic effects. Additionally, this compound may have off-target effects on other enzymes and receptors in the body.
将来の方向性
Future research on 1-(2,2-dimethylpropanoyl)-N-(3,4,5-trimethoxyphenyl)-4-piperidinecarboxamide may focus on its potential therapeutic applications in a variety of conditions, including pain, anxiety, and addiction. Additionally, further studies may be needed to determine the optimal dosing and administration of this compound, as well as its long-term safety and efficacy. Finally, research may also focus on the development of more potent and selective FAAH inhibitors for therapeutic use.
科学的研究の応用
1-(2,2-dimethylpropanoyl)-N-(3,4,5-trimethoxyphenyl)-4-piperidinecarboxamide has been studied extensively for its potential therapeutic applications. In preclinical studies, this compound has been shown to increase levels of endocannabinoids in the brain, leading to pain relief, reduced anxiety, and decreased drug-seeking behavior in animal models of addiction. This compound has also been studied for its potential use in the treatment of inflammatory pain and neuropathic pain.
特性
IUPAC Name |
1-(2,2-dimethylpropanoyl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O5/c1-20(2,3)19(24)22-9-7-13(8-10-22)18(23)21-14-11-15(25-4)17(27-6)16(12-14)26-5/h11-13H,7-10H2,1-6H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRPPUFGNIEYCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclopentyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4444120.png)

![N-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)benzenesulfonamide](/img/structure/B4444131.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(2-thienylmethyl)methanesulfonamide](/img/structure/B4444134.png)
![6-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4444143.png)

![5-oxo-3-phenyl-N-(3-pyridinylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4444162.png)


![N-{5-[1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B4444182.png)
![2-(benzylthio)-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4444192.png)


![2-methyl-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B4444218.png)
